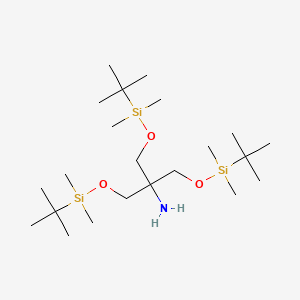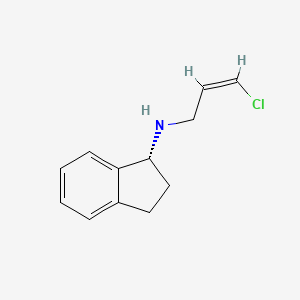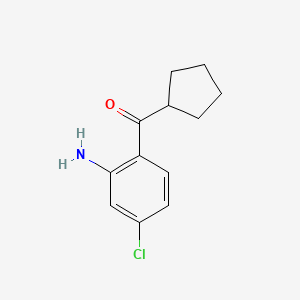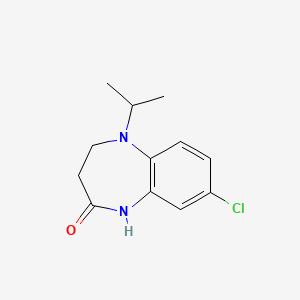
2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine is a complex organosilicon compound. It features multiple tert-butyl-dimethyl-silanyloxy groups, which are known for their stability and hydrophobic properties. This compound is often used in organic synthesis and materials science due to its unique structural characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine typically involves multiple steps:
Protection of Hydroxyl Groups: The initial step often involves the protection of hydroxyl groups using tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or pyridine. This reaction is carried out in an anhydrous solvent like dichloromethane.
Formation of the Amine: The next step involves the introduction of the amine group. This can be achieved through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Final Assembly: The final step involves the coupling of the protected intermediates to form the desired compound. This step may require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, purification steps such as distillation, crystallization, or chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form silanol derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silicon centers, where nucleophiles like fluoride ions can replace the tert-butyl-dimethyl-silanyloxy groups.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Tetrabutylammonium fluoride (TBAF) in THF at room temperature.
Major Products
Oxidation: Silanol derivatives.
Reduction: Corresponding alcohols.
Substitution: Fluorosilane derivatives.
科学研究应用
2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and hydrophobic properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to impart hydrophobicity and thermal stability.
作用机制
The mechanism by which 2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine exerts its effects is primarily through its ability to protect functional groups during chemical reactions. The tert-butyl-dimethyl-silanyloxy groups provide steric hindrance and electronic effects that stabilize the compound and prevent unwanted side reactions. This protection is crucial in multi-step synthetic processes where selective reactivity is required.
相似化合物的比较
Similar Compounds
2-(tert-Butyldimethylsiloxy)ethanol: Another organosilicon compound used for protecting hydroxyl groups.
tert-Butyldimethylsilyl chloride: Commonly used for the protection of alcohols and amines.
Trimethylsilyl chloride: A simpler silylating agent used for similar purposes.
Uniqueness
2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine is unique due to its multiple silyl groups, which provide enhanced protection and stability compared to simpler silylating agents. This makes it particularly useful in complex synthetic routes where multiple functional groups need to be protected simultaneously.
This compound’s versatility and stability make it a valuable tool in various fields of scientific research and industrial applications.
属性
IUPAC Name |
1,3-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[[tert-butyl(dimethyl)silyl]oxymethyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H53NO3Si3/c1-19(2,3)27(10,11)24-16-22(23,17-25-28(12,13)20(4,5)6)18-26-29(14,15)21(7,8)9/h16-18,23H2,1-15H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKYOQBACGWZCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CO[Si](C)(C)C(C)(C)C)(CO[Si](C)(C)C(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H53NO3Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoicAcid](/img/structure/B1145332.png)







